molecular formula C15H16N2O B12720487 3,4-Dihydro-4-(1-phenylethyl)-2H-pyrido(3,2-b)-1,4-oxazine CAS No. 88799-65-9

3,4-Dihydro-4-(1-phenylethyl)-2H-pyrido(3,2-b)-1,4-oxazine

Cat. No.: B12720487
CAS No.: 88799-65-9
M. Wt: 240.30 g/mol
InChI Key: FPDCYBCETUROMC-UHFFFAOYSA-N
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Description

3,4-Dihydro-4-(1-phenylethyl)-2H-pyrido(3,2-b)-1,4-oxazine is a heterocyclic compound that belongs to the class of oxazines This compound is characterized by a pyridine ring fused to an oxazine ring, with a phenylethyl substituent at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-4-(1-phenylethyl)-2H-pyrido(3,2-b)-1,4-oxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an appropriate aldehyde or ketone in the presence of an acid catalyst to form the intermediate Schiff base, which then undergoes cyclization to form the oxazine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-4-(1-phenylethyl)-2H-pyrido(3,2-b)-1,4-oxazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the oxazine ring to a more saturated form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the ring system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce more saturated derivatives of the original compound.

Scientific Research Applications

3,4-Dihydro-4-(1-phenylethyl)-2H-pyrido(3,2-b)-1,4-oxazine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3,4-Dihydro-4-(1-phenylethyl)-2H-pyrido(3,2-b)-1,4-oxazine depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor function, or interaction with nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[3,2-b]oxazines: Compounds with similar ring structures but different substituents.

    Phenylethyl-substituted heterocycles: Compounds with similar substituents but different ring systems.

Uniqueness

3,4-Dihydro-4-(1-phenylethyl)-2H-pyrido(3,2-b)-1,4-oxazine is unique due to its specific combination of a pyridine and oxazine ring fused together with a phenylethyl substituent. This unique structure can confer specific chemical and biological properties that are not found in other similar compounds.

Properties

CAS No.

88799-65-9

Molecular Formula

C15H16N2O

Molecular Weight

240.30 g/mol

IUPAC Name

4-(1-phenylethyl)-2,3-dihydropyrido[3,2-b][1,4]oxazine

InChI

InChI=1S/C15H16N2O/c1-12(13-6-3-2-4-7-13)17-10-11-18-14-8-5-9-16-15(14)17/h2-9,12H,10-11H2,1H3

InChI Key

FPDCYBCETUROMC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)N2CCOC3=C2N=CC=C3

Origin of Product

United States

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